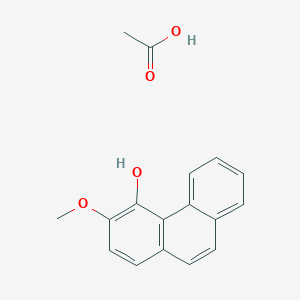
5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction might involve:
Starting Materials: Ethyl acetoacetate, urea, and appropriate aldehydes.
Catalysts: Acid or base catalysts to facilitate the reaction.
Conditions: Refluxing in a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. This might include:
Continuous Flow Reactors: For better control over reaction conditions.
Purification Techniques: Such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydropyrimidines.
Substitution: Nucleophilic substitution reactions could occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Substitution Products: Alkylated or halogenated pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research purposes.
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Medicine
Drug Development: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Antiviral Activity: It could interfere with viral replication by mimicking nucleotide structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminouracil: Another pyrimidine derivative with similar properties.
3-Ethyl-5-methylpyrimidine-2,4-dione: A structurally related compound.
Uniqueness
Substitution Pattern: The specific substitution pattern of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione may confer unique chemical and biological properties.
Reactivity: Differences in reactivity compared to similar compounds due to the presence of different functional groups.
Eigenschaften
CAS-Nummer |
101560-37-6 |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
5-amino-3-ethyl-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-7(12)6(9)5(2)10(3)8(11)13/h4,9H2,1-3H3 |
InChI-Schlüssel |
ZTVRUJKGMFXRPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(N(C1=O)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


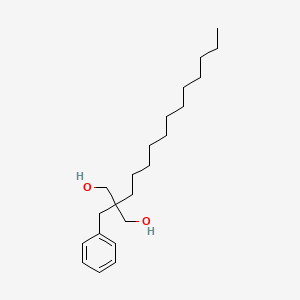
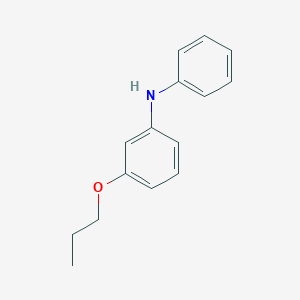

![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
propanedioate](/img/structure/B14337880.png)
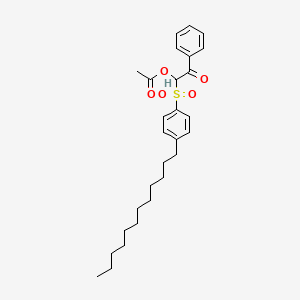
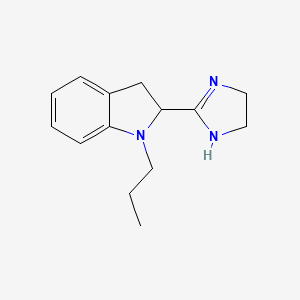
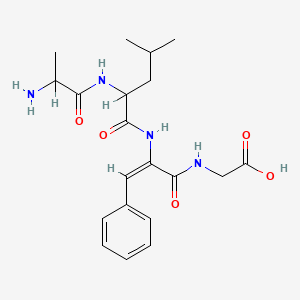
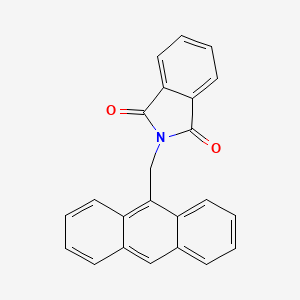
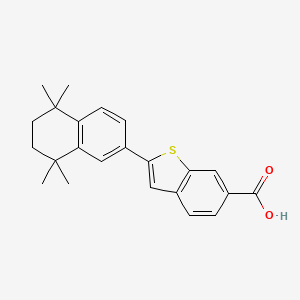


![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
